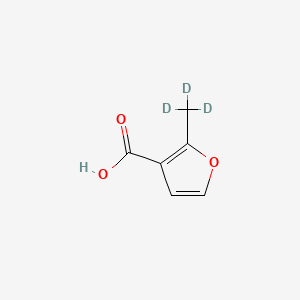![molecular formula C24H46O3 B13449079 (3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone](/img/structure/B13449079.png)
(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a hexyl chain, a hydroxypentadecyl group, and an oxetanone ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone typically involves multiple steps, including the formation of the oxetanone ring and the introduction of the hexyl and hydroxypentadecyl groups. Common synthetic routes may involve:
Formation of the Oxetanone Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the Hexyl Group: This step may involve alkylation reactions using hexyl halides in the presence of strong bases.
Addition of the Hydroxypentadecyl Group: This can be accomplished through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxetanone ring can be reduced to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the oxetanone ring may produce alcohols.
Scientific Research Applications
(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in stereochemical studies.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone involves its interaction with specific molecular targets and pathways. The compound’s functional groups and stereochemistry play a crucial role in its biological activity. For example, the hydroxyl group may participate in hydrogen bonding, while the oxetanone ring may interact with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-3-Hexyl-4-[(2S)-2-hydroxyhexadecyl]-2-oxetanone
- (3R,4R)-3-Hexyl-4-[(2S)-2-hydroxyheptadecyl]-2-oxetanone
Uniqueness
(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C24H46O3 |
|---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
(3R,4R)-3-hexyl-4-[(2S)-2-hydroxypentadecyl]oxetan-2-one |
InChI |
InChI=1S/C24H46O3/c1-3-5-7-9-10-11-12-13-14-15-16-18-21(25)20-23-22(24(26)27-23)19-17-8-6-4-2/h21-23,25H,3-20H2,1-2H3/t21-,22+,23+/m0/s1 |
InChI Key |
IMUADXNVQLYXFQ-YTFSRNRJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC[C@@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


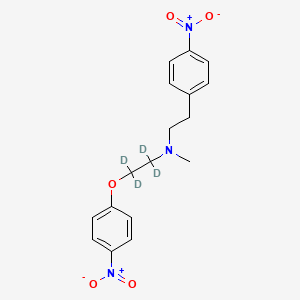
![4-[(1E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-[4-(1-methylethyl)phenyl]-1-buten-1-yl]-phenol](/img/structure/B13448999.png)
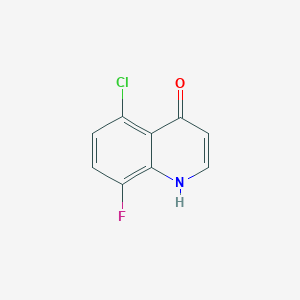
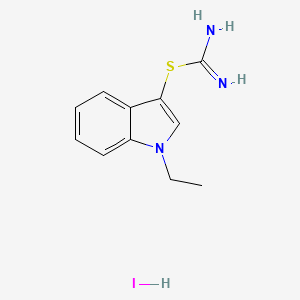
![4-Amino-2-[amino-(methylthio)methylidene]-3-isocyano-4-(methylthio)-3-butenenitrile](/img/structure/B13449013.png)
![(2R,3S,4R,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13449018.png)
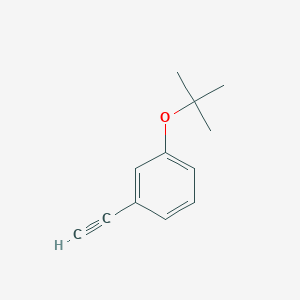
![3-(Oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449026.png)
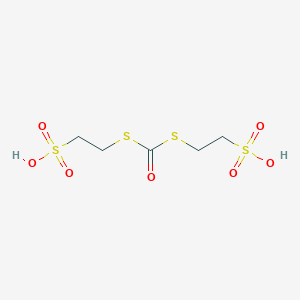
![tert-butyl (1R,3r,5S)-3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13449042.png)
![Methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13449057.png)
